AC-Tyr(tbu)-OH
CAS No.: 201292-99-1
Cat. No.: VC21537616
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 201292-99-1 |
---|---|
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | (2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Standard InChI | InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
Standard InChI Key | JLNUTWJSFBIAAS-ZDUSSCGKSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |
SMILES | CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |
Physical and Chemical Properties
Molecular Properties
AC-Tyr(tbu)-OH possesses distinct physicochemical properties that make it suitable for its applications in peptide synthesis and biochemical research. The compound has a molecular weight of 279.33 g/mol, which is calculated based on its molecular formula C15H21NO4 . This formula indicates the presence of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms within its structure.
Table 1: Molecular Properties of AC-Tyr(tbu)-OH
The compound's solubility is influenced by its dual nature; the presence of the carboxylic acid group confers some hydrophilicity, while the acetyl and especially the tert-butyl groups increase its lipophilicity. This balanced solubility profile is advantageous for various chemical synthesis procedures, particularly in peptide coupling reactions where mixed solvent systems are often employed.
Structural Properties
The structural properties of AC-Tyr(tbu)-OH are central to its functionality in peptide synthesis. The compound exists as a white crystalline solid under standard conditions. Its three-dimensional structure is characterized by the chirality center at the alpha carbon, which maintains the (S)-configuration of the parent L-tyrosine amino acid .
Table 2: Synonyms and Identifiers of AC-Tyr(tbu)-OH
The compound's structure features specific bond lengths and angles typical of amino acid derivatives. The phenyl ring maintains its planar aromatic character, while the tert-butyl group creates steric bulk around the otherwise reactive phenolic oxygen. This steric hindrance is intentional and serves to protect the hydroxyl group from unwanted reactions during peptide synthesis procedures.
In terms of representation in biochemical notation systems, AC-Tyr(tbu)-OH can be described using various formats:
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In HELM notation: PEPTIDE1{[ac].[*NC@@HC(=O)O]}$$$$
These notation systems are valuable for representing the compound in computational chemistry, database entries, and scientific communications.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of AC-Tyr(tbu)-OH typically involves a multi-step process starting from L-tyrosine. While the specific methods can vary, they generally follow a protection strategy wherein the amino and hydroxyl groups are modified sequentially. The general approach includes:
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Protection of the phenolic hydroxyl group with a tert-butyl group
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Acetylation of the amino group
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Potential temporary protection and subsequent deprotection of the carboxyl group
One significant challenge in the synthesis of AC-Tyr(tbu)-OH is preventing racemization, which would lead to the unwanted formation of the D-enantiomer alongside the desired L-enantiomer . Careful control of reaction conditions, particularly pH and temperature, is essential to maintain the stereochemical integrity of the product.
Patent-Based Synthesis Method
A related patent describes a method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine (Fmoc-Tyr(tBu)), which shares the tert-butyl protection strategy of the phenolic hydroxyl group with AC-Tyr(tbu)-OH . Although this patent focuses on a Fmoc-protected derivative rather than the acetyl-protected form, the synthetic strategy for introducing the tert-butyl group is relevant.
The patent outlines a multi-step synthesis that addresses the problem of enantiomer generation, which is a common challenge in amino acid derivatization:
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Conversion of L-tyrosine to its methyl ester hydrochloride (Tyr-OMe.HCl) using methanol and thionyl chloride
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Protection of the amino group with a carbobenzoxy (Z) group to form Z-L-Tyr-OMe
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Introduction of the tert-butyl group on the phenolic hydroxyl using isobutene and sulfuric acid to yield Z-L-Tyr(tBu)-OMe
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Saponification of the methyl ester to obtain Z-L-Tyr(tBu)
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Removal of the Z-group via hydrogenolysis to yield L-Tyr(tBu)
This intermediate, L-Tyr(tBu), could then be acetylated to produce AC-Tyr(tbu)-OH, although the patent continues to a different final product (Fmoc-Tyr(tBu)). The critical steps in maintaining stereochemical purity include careful pH control during reactions and avoiding high-temperature conditions that might promote racemization .
Table 3: Key Reaction Conditions in the Synthesis of O-tert-butyl-L-tyrosine Derivatives
The patent specifically mentions avoiding high-temperature and high-pressure reactions, making the method applicable to large-scale production with minimal risk of enantiomeric contamination .
Applications and Research Significance
Research Applications
AC-Tyr(tbu)-OH and related protected tyrosine derivatives have significant applications in various research contexts:
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Development of bioactive peptides and peptidomimetics
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Structure-activity relationship studies of tyrosine-containing peptides
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Investigation of post-translational modifications involving tyrosine residues
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Creation of peptide-based drug candidates
The selective protection strategy embodied by AC-Tyr(tbu)-OH allows researchers to control the reactivity of functional groups during multi-step syntheses, which is essential for creating complex peptides and proteins with precise sequences and modifications.
The compound's availability as a well-characterized chemical building block facilitates reproducible research across different laboratories and scales, from small-scale exploratory studies to larger pilot productions of promising peptide-based therapeutic candidates.
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